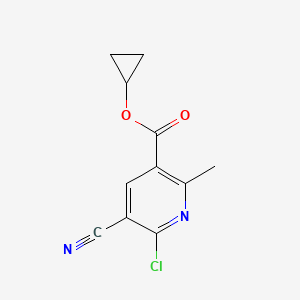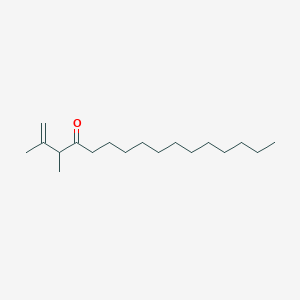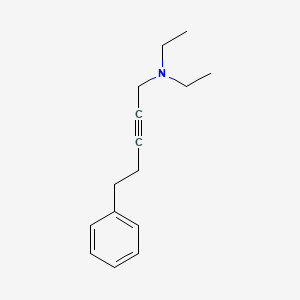
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropyl group, a chloro substituent, a cyano group, and a carboxylate group attached to a methylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor, followed by chlorination, cyanation, and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.
科学的研究の応用
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxamide
- Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid
- Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxaldehyde
Uniqueness
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the chloro, cyano, and carboxylate groups provide sites for further chemical modifications and interactions.
特性
CAS番号 |
919354-28-2 |
|---|---|
分子式 |
C11H9ClN2O2 |
分子量 |
236.65 g/mol |
IUPAC名 |
cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16-8-2-3-8)4-7(5-13)10(12)14-6/h4,8H,2-3H2,1H3 |
InChIキー |
ZASRKVKTLMBMAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)

![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)

![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)

